Cas no 561002-01-5 (N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide)

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide 化学的及び物理的性質
名前と識別子
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- <br>N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N- isobutyl-acetamide
- N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide
- n-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-isobutylacetamide
- AKOS001073034
- CS-0292231
- EN300-06668
- 561002-01-5
- Z56931827
- UPCMLD0ENAT0518-5992:001
- N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide
- N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide
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- インチ: InChI=1S/C14H23ClN4O3/c1-4-5-6-18-12(16)11(13(21)17-14(18)22)19(8-9(2)3)10(20)7-15/h9H,4-8,16H2,1-3H3,(H,17,21,22)
- InChIKey: LCQDRVGMMLAKKY-UHFFFAOYSA-N
計算された属性
- 精确分子量: 330.1458683Da
- 同位素质量: 330.1458683Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7Ų
- XLogP3: 1.5
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06668-0.1g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 0.1g |
$113.0 | 2023-10-28 | |
Enamine | EN300-06668-2.5g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 2.5g |
$810.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21531-5G |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 95% | 5g |
¥ 5,273.00 | 2023-04-13 | |
Enamine | EN300-06668-1g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 1g |
$414.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21531-1g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 95% | 1g |
¥1716.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21531-250mg |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 95% | 250mg |
¥687.0 | 2024-04-18 | |
1PlusChem | 1P019IXC-2.5g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 2.5g |
$1063.00 | 2023-12-16 | |
1PlusChem | 1P019IXC-10g |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 10g |
$2260.00 | 2023-12-16 | |
1PlusChem | 1P019IXC-500mg |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide |
561002-01-5 | 90% | 500mg |
$445.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362901-10g |
n-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-isobutylacetamide |
561002-01-5 | 98% | 10g |
¥12065.00 | 2024-05-08 |
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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2. Back matter
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamideに関する追加情報
Comprehensive Analysis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide (CAS No. 561002-01-5)
The compound N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide, with the CAS number 561002-01-5, is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique tetrahydropyrimidine core, which is a critical scaffold in medicinal chemistry due to its versatility in drug design. The presence of both amino and chloroacetamide functional groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex bioactive compounds.
In recent years, the demand for pyrimidine derivatives has surged, driven by their applications in developing antiviral, anticancer, and anti-inflammatory agents. Researchers are particularly interested in how the 6-amino-1-butyl-2,4-dioxo moiety influences the compound's binding affinity to biological targets. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its potential interactions with enzymes and receptors, aligning with the growing trend of AI-driven drug discovery.
The 2-chloro-N-(2-methylpropyl)acetamide segment of the molecule introduces a reactive handle for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This approach is particularly relevant in the context of fragment-based drug design, a hot topic in modern pharmacology. The compound's solubility and stability under physiological conditions have also been investigated, as these properties are critical for its potential use in preclinical studies.
From a synthetic chemistry perspective, the preparation of CAS 561002-01-5 involves multi-step organic reactions, often requiring catalysts and protective group strategies to achieve high yields. Recent advancements in green chemistry have prompted researchers to explore eco-friendly protocols for its synthesis, such as microwave-assisted reactions or flow chemistry, which reduce waste and energy consumption. These innovations resonate with the global push toward sustainable laboratory practices.
Analytical characterization of this compound typically employs techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for research applications. Additionally, its crystallographic data has been studied to understand its three-dimensional conformation, which is vital for rational drug design. The integration of machine learning in crystallography has further accelerated these analyses, a trend frequently searched by professionals in the field.
Given the rising interest in personalized medicine, the role of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide in targeted therapies is an area of active exploration. Its potential to modulate specific biochemical pathways without off-target effects aligns with the precision medicine paradigm. Furthermore, its compatibility with bioconjugation techniques makes it a candidate for developing prodrugs or diagnostic agents, topics frequently queried in academic and industrial forums.
In conclusion, CAS 561002-01-5 represents a multifaceted compound with broad applicability in drug development and biochemical research. Its structural features and synthetic adaptability position it as a valuable tool for addressing contemporary challenges in healthcare innovation. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about next-generation therapeutics and cutting-edge chemical synthesis.
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